Benzene, 1,2-dibromo-3,5-dinitro-

Description

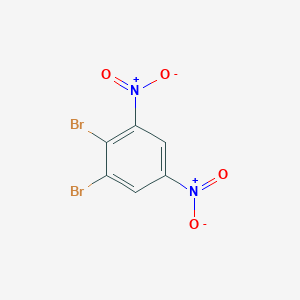

Benzene, 1,2-dibromo-3,5-dinitro- (CAS No. 96558-80-4) is a halogenated nitroaromatic compound with the molecular formula C₆H₂Br₂N₂O₄ and a molecular weight of 325.899 g/mol . Its structure features two bromine atoms at the 1,2-positions and two nitro (-NO₂) groups at the 3,5-positions on the benzene ring.

Properties

CAS No. |

96558-80-4 |

|---|---|

Molecular Formula |

C6H2Br2N2O4 |

Molecular Weight |

325.90 g/mol |

IUPAC Name |

1,2-dibromo-3,5-dinitrobenzene |

InChI |

InChI=1S/C6H2Br2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H |

InChI Key |

OZSFGUGRXFXZNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1,2-dibromo-3,5-dinitrobenzene with structurally related halogenated nitroaromatics, focusing on molecular features, physicochemical properties, and reactivity.

Structural Analogs with Varying Halogens and Substituents

Physicochemical Properties

- Molecular Weight and Density :

The addition of bromine and nitro groups increases molecular weight and density. For example, 1,2-dibromo-3,5-dinitrobenzene (325.899 g/mol) is heavier than 3,5-dinitrobenzene (168.11 g/mol) due to bromine substitution .

Chemical Reactivity

- Electrophilic Substitution :

Nitro groups deactivate the benzene ring, directing incoming electrophiles to meta/para positions. In 1,2-dibromo-3,5-dinitrobenzene , further substitution is sterically hindered by bromine atoms. Comparatively, 1-bromo-3,5-dichlorobenzene undergoes halogen displacement more readily due to lower steric bulk . - Reduction Reactions: Nitro groups in 1,2-dibromo-3,5-dinitrobenzene can be reduced to amines, similar to 3,5-dinitroaniline (CAS 618-87-1), which forms 3,5-diaminobenzoic acid upon reduction .

Preparation Methods

Reaction Conditions and Mechanism

Bromobenzene undergoes electrophilic substitution in a two-step process:

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 3- and 5-positions of bromobenzene.

-

Bromination : Ammonium bromide acts as a brominating agent, adding bromine atoms to the 1- and 2-positions.

The reaction proceeds under controlled temperature conditions:

-

Cooling phase : Bromobenzene is added at 5–10°C to prevent uncontrolled exothermic reactions.

-

Heating phase : The mixture is heated to 80°C for 10 hours to complete the substitution.

Key intermediates include 1-bromo-3,5-dinitrobenzene, which undergoes further bromination to yield the final product.

Yield and Optimization

Under optimal conditions, this method achieves a 91.4% yield . Critical factors include:

-

Molar ratios : A 2:1 ratio of ammonium bromide to bromobenzene ensures complete bromination.

-

Acid strength : Sulfuric acid (density 1.84) enhances electrophilicity of nitronium and bromonium ions.

Table 1: Reaction Parameters for Nitro-Bromination

| Parameter | Value | Source |

|---|---|---|

| Temperature (cooling) | 5–10°C | |

| Temperature (heating) | 80°C | |

| Reaction time | 10 hours | |

| Yield | 91.4% |

Comparative Analysis of Methods

The nitro-bromination method outperforms alternative pathways in scalability and yield. Key advantages include:

-

Waste reduction : Sodium bromide from hydrolysis is recycled into the bromination step.

-

Isomer suppression : The ortho-directing effect of bromine minimizes formation of 1,3-dibromo isomers.

Table 2: Byproduct Profiles of Competing Methods

| Method | Major Byproduct | Yield Loss | Source |

|---|---|---|---|

| Nitro-bromination | <1% 1,3-dibromo isomer | 2–3% | |

| Free-radical bromination | Polybrominated derivatives | 15–20% |

Industrial-Scale Considerations

Large-scale production requires modifications to laboratory protocols:

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of 1,2-dibromo-3,5-dinitrobenzene, and how is regioselectivity controlled?

- Answer : Synthesis often involves sequential nitration and bromination of benzene derivatives. For example, bromination of 3,5-dinitrobenzene derivatives using bromine in the presence of Lewis acids (e.g., FeBr₃) can yield the desired product. Regioselectivity is influenced by the electron-withdrawing nitro groups, which direct bromination to the para positions. Evidence from halogenation of similar compounds (e.g., fluorination of cyclopropenes in ) highlights the importance of reaction conditions (temperature, catalysts) in controlling positional selectivity .

Q. What spectroscopic techniques are most effective for characterizing 1,2-dibromo-3,5-dinitrobenzene?

- Answer :

- NMR : ¹H and ¹³C NMR can identify aromatic proton environments, while ¹⁹F NMR (if applicable) and isotopic labeling (e.g., deuterated solvents) enhance resolution.

- IR : Nitro and C-Br stretches (~1520 cm⁻¹ for NO₂; ~550 cm⁻¹ for C-Br) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns.

Q. How does the steric and electronic environment of 1,2-dibromo-3,5-dinitrobenzene influence its reactivity in substitution reactions?

- Answer : The electron-withdrawing nitro groups deactivate the ring, making electrophilic substitutions unlikely. However, nucleophilic aromatic substitution (NAS) may occur at positions ortho/para to nitro groups if activated by meta-directing halogens. Steric hindrance from adjacent bromine atoms can slow kinetics, as seen in analogous brominated aromatics ( ) .

Advanced Research Questions

Q. What computational approaches are used to predict the thermodynamic stability and reaction pathways of 1,2-dibromo-3,5-dinitrobenzene?

- Answer : Density Functional Theory (DFT) calculations model bond dissociation energies (BDEs) and reaction intermediates. For example, thermochemical data for similar nitroaromatics (e.g., 1-methyl-3,5-dinitrobenzene in ) can validate computational predictions. Solvation models (e.g., COSMO-RS) assess stability in different solvents .

Q. How can contradictory data on the compound’s melting point or solubility be resolved experimentally?

- Answer :

- Differential Scanning Calorimetry (DSC) : Measures precise melting points and detects polymorphs.

- High-Purity Recrystallization : Solvent selection (e.g., DMSO or ethanol) minimizes impurities.

- Comparative Analysis : Cross-check data with structurally similar compounds (e.g., 3,5-dinitrobenzene derivatives in ) to identify outliers .

Q. What mechanistic insights explain the compound’s behavior under photolytic or thermal degradation conditions?

- Answer : Nitro groups facilitate radical formation under UV light, while C-Br bonds are prone to homolytic cleavage. Studies on brominated nitrobenzenes () suggest degradation pathways involving debromination and nitro reduction. Accelerated aging experiments (e.g., TGA/DSC) quantify decomposition kinetics .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 1,2-dibromo-3,5-dinitrobenzene in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors.

- Emergency Measures : Follow protocols for bromine exposure ( ): flush eyes/skin with water, and seek immediate medical attention .

Q. How can chromatographic methods be optimized for purifying 1,2-dibromo-3,5-dinitrobenzene?

- Answer :

- Column Choice : Reverse-phase C18 columns separate polar nitroaromatics.

- Mobile Phase : Acetonitrile/water gradients (e.g., 60:40 to 90:10) improve resolution.

- Detection : UV-Vis at 254 nm (aromatic π→π* transitions) ensures sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.